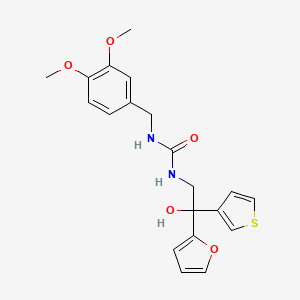

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Beschreibung

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative characterized by a complex heterocyclic framework. Its structure features a 3,4-dimethoxybenzyl group attached to the urea nitrogen, alongside a hydroxylated ethyl bridge bearing furan-2-yl and thiophen-3-yl substituents. This compound’s design likely targets enhanced molecular interactions, such as hydrogen bonding (via urea and hydroxyl groups) and π-π stacking (via aromatic moieties).

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-25-16-6-5-14(10-17(16)26-2)11-21-19(23)22-13-20(24,15-7-9-28-12-15)18-4-3-8-27-18/h3-10,12,24H,11,13H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGASGEGEAOGEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by empirical data and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzylamine with furan-2-carboxaldehyde and thiophen-3-yl ethylene glycol derivatives in the presence of coupling agents such as isocyanates. The resultant urea derivative can be purified using standard chromatographic techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values of approximately 1.003 µM for MCF-7 and 0.72 µM for A549 cells, suggesting a promising lead for further development in cancer therapy .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated its ability to inhibit lipid peroxidation effectively, showcasing its potential as an antioxidant agent .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using carrageenan-induced paw edema models. The compound demonstrated a notable reduction in inflammation markers, indicating its potential utility in treating inflammatory conditions .

The mechanism underlying the biological activities of this compound appears to involve the inhibition of specific enzyme pathways related to tumor growth and inflammation. For instance, it has been suggested that the urea moiety may interact with protein targets involved in cell signaling pathways .

Data Table: Biological Activities Summary

Case Study 1: Anticancer Efficacy

In a study published in Molecular Biology Reports, researchers evaluated the anticancer efficacy of the compound on MCF-7 and A549 cell lines. The study concluded that the compound's structure significantly influenced its cytotoxicity, with modifications leading to enhanced activity against both cell lines.

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory properties of this compound in vivo. The study utilized a rat model to assess paw edema induced by carrageenan. Results showed a marked decrease in swelling when treated with varying doses of the compound, supporting its potential as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. A study demonstrated that the presence of these heterocycles enhances the compound's ability to disrupt microbial cell walls, leading to effective antimicrobial action.

Antioxidant Properties

The antioxidant potential of this compound is attributed to the furan and thiophene moieties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. Comparative studies against established antioxidants like Vitamin C revealed that this compound exhibits substantial radical scavenging activity.

Anti-inflammatory Effects

In vitro studies suggest that the compound possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cell cultures. This activity indicates its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent. Research has shown that at micromolar concentrations, it can effectively induce cell death in breast cancer cells.

Case Studies

Urease Inhibition Study : A study investigated the urease inhibitory activity of various thiourea derivatives similar to this compound. Results showed enhanced inhibitory effects compared to standard urease inhibitors, indicating its potential application in treating conditions associated with urease activity such as kidney stones.

Antioxidant Efficacy Evaluation : In a comparative study against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the potential health benefits associated with antioxidant-rich compounds derived from this structure.

Cytotoxicity Assessment : Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly urea derivatives with heterocyclic substituents, provide insights into how variations in functional groups influence properties. Below is a comparative analysis based on the evidence and inferred chemical principles:

Structural Features

Key Observations :

- The target compound’s 3,4-dimethoxybenzyl group enhances electron-donating capacity and lipophilicity compared to the cyano or ester groups in compounds 7a–d .

- Compounds 7a–d feature benzoyl and hydrazono groups, which may confer distinct reactivity (e.g., acyl transfer or redox activity) compared to the target compound’s furan-thiophene system.

Research Findings and Limitations

- Structural Studies: The crystallographic refinement of similar compounds (e.g., 7a–d) often employs SHELX software (e.g., SHELXL for small-molecule refinement), ensuring high accuracy in bond-length and angle determinations .

Q & A

Q. What are the key considerations for synthesizing 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea with high purity and yield?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the hydroxyethyl intermediate via nucleophilic addition of furan-2-yl and thiophen-3-yl groups to a ketone precursor (e.g., using Grignard reagents or organozinc compounds under inert conditions) .

- Step 2: Coupling the intermediate with 3,4-dimethoxybenzyl isocyanate to form the urea linkage. Reaction conditions (e.g., dichloromethane as solvent, triethylamine as base, 0–5°C to minimize side reactions) are critical for regioselectivity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of key groups:

- 3,4-Dimethoxybenzyl: Aromatic protons at δ 6.7–7.1 ppm and methoxy singlet at δ 3.8 ppm .

- Hydroxyethyl group: Broad OH peak at δ 2.5–3.5 ppm (exchange with D2O) .

- IR Spectroscopy: Urea carbonyl stretch at ~1650–1700 cm⁻¹ and hydroxyl stretch at ~3200–3500 cm⁻¹ .

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How do the compound’s functional groups influence its stability under varying pH and temperature conditions?

Methodological Answer:

- Urea linkage: Hydrolytically unstable under strongly acidic/basic conditions (pH <2 or >10). Stability studies should use buffered solutions (pH 5–8) at 25°C .

- Hydroxyethyl group: Prone to oxidation; antioxidants (e.g., BHT) or inert atmospheres (N2/Ar) are recommended during storage .

- Thiophene/furan rings: Susceptible to electrophilic substitution; avoid halogenated solvents in reactions involving Lewis acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC50 values across studies)?

Methodological Answer:

- Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. ATP-based viability tests) .

- Solubility adjustments: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-solubilize in cyclodextrins for hydrophobic media .

- Data normalization: Compare results against positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch purity variations via HPLC .

Q. What computational strategies are effective for modeling the compound’s interaction with cancer-related enzyme targets (e.g., kinases)?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Glide with crystal structures of target kinases (e.g., EGFR, PDB ID: 1M17). Key interactions include:

- Hydrogen bonding between the urea carbonyl and kinase hinge region .

- π-π stacking of the dimethoxybenzyl group with hydrophobic pockets .

- MD simulations: GROMACS or AMBER for 100-ns trajectories to assess binding stability under physiological conditions (explicit water, 310 K) .

Q. How to design structure-activity relationship (SAR) studies for analogs with modified aromatic rings (e.g., replacing thiophene with furan)?

Methodological Answer:

- Scaffold modification: Synthesize analogs via Suzuki-Miyaura coupling to replace thiophen-3-yl with phenyl or pyridyl groups. Compare electronic effects (Hammett σ values) on bioactivity .

- Bioactivity profiling: Test analogs against a panel of cancer cell lines and enzymes (e.g., topoisomerase IIα) to correlate substituent effects with potency.

- Data table example:

| Analog | R1 (Aromatic Group) | IC50 (μM) ± SD | LogP |

|---|---|---|---|

| Parent compound | Thiophen-3-yl | 12.3 ± 1.5 | 2.8 |

| Analog A | Phenyl | 28.7 ± 3.2 | 3.1 |

| Analog B | Furan-2-yl | 18.9 ± 2.1 | 2.5 |

Key trend: Thiophene analogs show higher potency due to enhanced π-acceptor capacity .

Q. What experimental approaches validate the compound’s proposed mechanism of action in neurodegenerative disease models?

Methodological Answer:

- In vitro models: Primary neuronal cultures treated with Aβ25-35 or H2O2 to assess neuroprotection via LDH release assays .

- Target engagement: siRNA knockdown of suspected targets (e.g., GSK-3β) to confirm rescue of compound-induced effects .

- Biomarker analysis: ELISA for phosphorylated tau (pTau S396) and pro-inflammatory cytokines (IL-6, TNF-α) in cerebrospinal fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.